molecular formula C17H24N6O B5748883 N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B5748883
M. Wt: 328.4 g/mol
InChI Key: YSEVBXIFIKKCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by:

  • Triazine core: A six-membered aromatic ring with alternating carbon and nitrogen atoms.
  • Substituents:
    • N2 position: A 2-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) moiety.
    • 6-position: A 4-methylpiperidin-1-ylmethyl group, introducing a tertiary amine with a lipophilic methyl group.
    • 4-position: A primary amine (-NH₂).

This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active triazine derivatives, such as kinase inhibitors or antileukemic agents .

Properties

IUPAC Name

2-N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-7-9-23(10-8-12)11-15-20-16(18)22-17(21-15)19-13-5-3-4-6-14(13)24-2/h3-6,12H,7-11H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEVBXIFIKKCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of Methylpiperidinylmethyl Group: The final step involves the alkylation of the triazine ring with 4-methylpiperidine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering enzyme conformation. The pathways involved can include metabolic pathways, signal transduction pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues in Antileukemic Research

describes 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives with varying 6-aryl substituents. Key differences include:

Compound (6-aryl substituent) Molecular Weight (g/mol) Melting Point (°C) Antileukemic Activity (IC₅₀, μM)
Target Compound (2-methoxyphenyl) ~380 (estimated) Not reported Not tested
4-Fluorophenyl 358.4 145–147 0.85 ± 0.12
4-Chlorophenyl 374.3 158–160 1.20 ± 0.15
4-Trifluoromethylphenyl 408.4 132–134 2.50 ± 0.30

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) reduce antileukemic potency compared to electron-donating groups (e.g., -OCH₃) .

Piperidine/Piperazine-Modified Triazines

and highlight compounds with piperidine/piperazine moieties:

Compound (Substituents) Molecular Weight Key Features Biological Activity
Target Compound ~380 4-Methylpiperidine, 2-methoxyphenyl Not reported
6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl) 423.9 Benzylpiperazine enhances bulkiness Anticancer (in silico)
Piperidine-linked triazines (e.g., 6a1) ~450 Mesityl and pyridinyl groups Anti-HIV (EC₅₀: 0.2–5 μM)

Key Observations :

  • 4-Methylpiperidine in the target compound balances lipophilicity and solubility better than benzylpiperazine .
  • Bulky substituents (e.g., mesityl) in reduce solubility but improve target specificity .

Agricultural Triazine Herbicides

, and 17 describe triazine herbicides, emphasizing substituent-driven functional differences:

Compound Substituents (Positions) Application
Target Compound 2-Methoxyphenyl, 4-methylpiperidine Pharmaceutical (hypothesized)
Atrazine Cl⁻ (6), ethyl/isopropyl (2,4) Herbicide
Prometryn SCH₃ (6), isopropyl (2,4) Herbicide

Key Observations :

  • Chloro or methylthio groups in herbicides enhance electrophilicity for plant enzyme inhibition, whereas methoxy and amine groups in the target compound favor hydrogen bonding with mammalian targets .

Biological Activity

N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C22H26N6O2
  • Molecular Weight : 406.48 g/mol
  • CAS Number : 1251678-19-9
  • SMILES Notation : COc1ccccc1CNC(=O)c1ncn(c1)c1ncnc(c1)N1CCC(CC1)C

Synthesis

The synthesis of this compound has been achieved through a microwave-assisted method that allows for efficient preparation of various derivatives. The reaction involves the condensation of cyanoguanidine with aromatic aldehydes and arylamines under acidic conditions followed by treatment with a base to facilitate rearrangement and dehydrogenative aromatization .

Antiproliferative Properties

Research has demonstrated that compounds within the triazine family exhibit notable antiproliferative activity against various cancer cell lines. Specifically, this compound has shown selective inhibition against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (μM)Selectivity
101MDA-MB2310.06High
73MDA-MB231-High
70SKBR-3-Moderate
-MCF-10A-Low

The growth inhibition was assessed at a concentration of 10 μM, with results indicating that the compound significantly reduced cell viability in cancerous cells compared to non-cancerous cells .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Inhibition of Dihydrofolate Reductase : Similar compounds have been identified as inhibitors of this enzyme, which is crucial for DNA synthesis and repair in rapidly dividing cells .
  • Induction of Nitric Oxide Release : Some studies suggest that triazines may stimulate the release of nitric oxide within bacterial cells, contributing to their cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-donating groups in the para position on the phenyl rings has been correlated with increased antiproliferative activity. For example:

  • Compounds with a para-methoxy group on R1 and ortho-fluoro or ortho-chloro on R2 exhibited the highest activity against MDA-MB231 cells .

Case Studies

Recent studies have evaluated various derivatives of triazines for their anticancer properties:

  • A study involving a library of 126 compounds found that specific modifications led to enhanced selectivity and potency against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine?

  • Methodology : Synthesis involves multi-step nucleophilic substitution on a triazine core. Key steps include:

  • Step 1 : React cyanuric chloride with 2-methoxyaniline under controlled pH (8–9) in THF at 0–5°C to form the triazine backbone .
  • Step 2 : Introduce the 4-methylpiperidinylmethyl group via Mannich reaction using formaldehyde and 4-methylpiperidine in ethanol at 60°C for 12 hours .
  • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce side reactions. Monitor purity via HPLC (≥95%) and confirm structures with 1^1H/13^13C NMR .
    • Data Table :
StepReagentsSolventTemp (°C)Yield (%)
1Cyanuric chloride, 2-methoxyanilineTHF0–565–70
24-Methylpiperidine, formaldehydeEthanol6050–55

Q. How can structural characterization be systematically performed for this compound?

  • Techniques :

  • NMR : Assign peaks using 1^1H (δ 2.3–3.1 ppm for piperidine protons) and 13^13C (δ 160–165 ppm for triazine carbons) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 385.2 (calculated) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–N interactions) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar triazine derivatives?

  • Approach :

  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using IC50_{50} values .
  • Meta-Analysis : Aggregate data from analogs (e.g., 6-aryl-4-piperidinyl triazines) to identify trends in cytotoxicity or enzyme inhibition .
    • Case Study :
  • Substituting 4-methylpiperidine with morpholine reduces antitumor activity (IC50_{50} from 2.1 μM to >10 μM) .

Q. How can 3D-QSAR models improve the design of triazine-based inhibitors?

  • Method :

  • Generate steric/electrostatic field descriptors from crystallographic data .
  • Validate models using CoMFA (q2>0.6q^2 > 0.6) and predict activity of novel analogs .
    • Example : A 3D-QSAR model for antiproliferative activity identified electron-withdrawing groups at the 6-position enhance potency .

Q. What experimental designs are robust for evaluating environmental stability or metabolic pathways?

  • Design :

  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via LC-MS .
  • Metabolic Profiling : Use human liver microsomes with NADPH cofactor; identify Phase I/II metabolites .
    • Statistical Tools : Apply split-plot designs to test multiple variables (e.g., pH, temperature) with replicates .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the role of the methoxyphenyl group in target selectivity?

  • Resolution :

  • Hypothesis Testing : Synthesize analogs with ortho/meta/para-methoxy substitutions and test against kinase panels .
  • Structural Insights : MD simulations show para-methoxy enhances hydrophobic interactions with ATP-binding pockets .
    • Key Finding : The 2-methoxyphenyl group in the target compound reduces off-target effects compared to 4-methoxyphenyl analogs .

Safety and Handling in Research Settings

Q. What protocols mitigate risks during large-scale synthesis?

  • Guidelines :

  • Use inert atmosphere (N2_2) for pyrophoric intermediates (e.g., Grignard reagents) .
  • PPE: Gloveboxes for air-sensitive steps; fume hoods for volatile solvents (e.g., DCM) .
    • Toxicity Data : LD50_{50} (rat, oral) > 2000 mg/kg; handle with nitrile gloves and lab coats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.